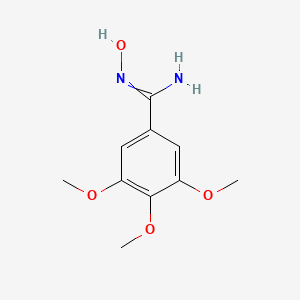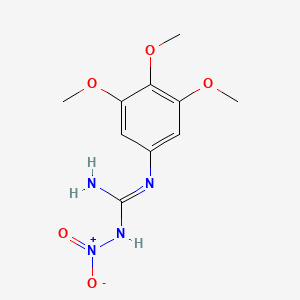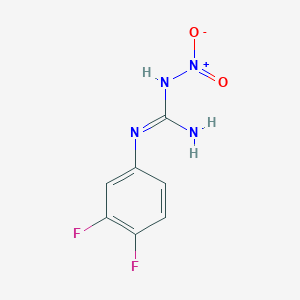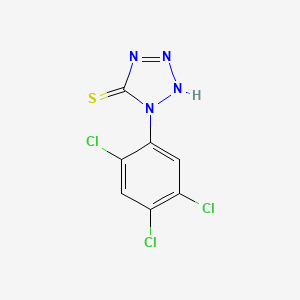![molecular formula C9H14ClN5 B7788683 [N'-[N'-(2-methylphenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7788683.png)
[N'-[N'-(2-methylphenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desmosine . Desmosine is a unique amino acid that is a crucial component of elastin, a protein that imparts elasticity to tissues such as skin, lungs, and blood vessels. It is formed through the cross-linking of four lysine residues, which gives elastin its elastic properties.
准备方法
Synthetic Routes and Reaction Conditions
Desmosine can be synthesized through a series of complex organic reactions involving the cross-linking of lysine residues. The synthetic route typically involves the following steps:
Protection of Amino Groups: The amino groups of lysine are protected using suitable protecting groups to prevent unwanted reactions.
Oxidation: The protected lysine residues are oxidized to form aldehyde groups.
Condensation: The aldehyde groups undergo condensation reactions to form the desmosine structure.
Deprotection: The protecting groups are removed to yield the final desmosine compound.
Industrial Production Methods
Industrial production of desmosine involves the extraction and purification from natural sources, primarily elastin-rich tissues. The process includes:
Tissue Extraction: Elastin-rich tissues are treated with proteolytic enzymes to break down other proteins.
Purification: The resulting mixture is purified using chromatographic techniques to isolate desmosine.
化学反应分析
Types of Reactions
Desmosine undergoes several types of chemical reactions, including:
Oxidation: Desmosine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert desmosine into its reduced forms.
Substitution: Desmosine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of desmosine, as well as substituted derivatives.
科学研究应用
Desmosine has several scientific research applications, including:
Biomarker for Elastin Degradation: Desmosine is used as a biomarker to measure elastin degradation in diseases such as chronic obstructive pulmonary disease (COPD) and atherosclerosis.
Tissue Engineering: Desmosine is studied for its role in tissue engineering and regenerative medicine, particularly in developing elastic scaffolds.
Pharmacological Research: Desmosine is used in pharmacological research to study the effects of drugs on elastin metabolism.
作用机制
Desmosine exerts its effects by cross-linking elastin fibers, which imparts elasticity to tissues. The molecular targets include lysine residues on elastin, and the pathways involved are related to the synthesis and degradation of elastin.
相似化合物的比较
Similar Compounds
Isodesmosine: Another cross-linking amino acid found in elastin.
Lysyl Oxidase: An enzyme involved in the cross-linking of elastin and collagen.
Uniqueness
Desmosine is unique due to its specific role in providing elasticity to tissues. Unlike other amino acids, desmosine forms stable cross-links that are essential for the structural integrity and function of elastin.
属性
IUPAC Name |
[N'-[N'-(2-methylphenyl)carbamimidoyl]carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5.ClH/c1-6-4-2-3-5-7(6)13-9(12)14-8(10)11;/h2-5H,1H3,(H6,10,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILKMYZBTLMWDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(N)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N=C(N)N=C([NH3+])N.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
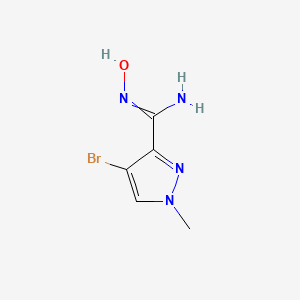
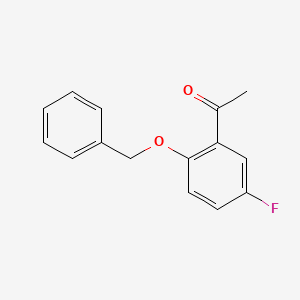
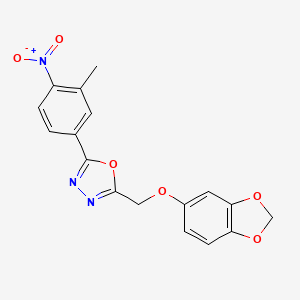
![4-[[5-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7788630.png)
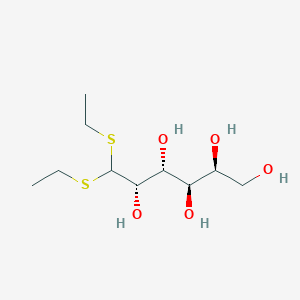
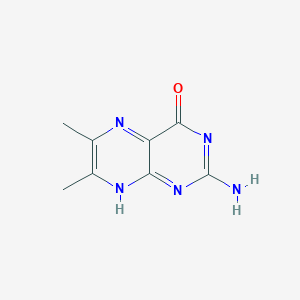
![[(2R,3S,4R,5S)-3,4,5-TRIS(ACETYLOXY)OXAN-2-YL]METHYL ACETATE](/img/structure/B7788665.png)
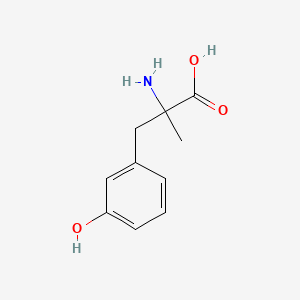
![2-[4-(2-Butyl-1-benzofuran-3-carbonyl)-2,6-diiodophenoxy]ethyl-diethylazanium;chloride](/img/structure/B7788671.png)
![5-[(3,4-dichlorophenyl)methyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B7788686.png)
